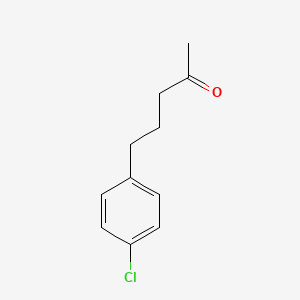

5-(4-Chlorophenyl)pentan-2-one

Description

Contextualization within Organochlorine Chemistry

Organochlorine compounds are a broad class of organic molecules that contain at least one covalently bonded chlorine atom. wikipedia.orgcoastalwiki.org This class of compounds is diverse, with a wide range of applications and properties. wikipedia.org Many organochlorines, such as DDT and polychlorinated biphenyls (PCBs), have been widely used as pesticides and in industrial applications. coastalwiki.orgdelaware.govtaylorandfrancis.com However, due to their persistence in the environment and potential for bioaccumulation, many of these compounds are now subject to strict regulations. coastalwiki.orgsciencelearn.org.nz

The presence of the chlorine atom in 5-(4-Chlorophenyl)pentan-2-one significantly influences its chemical behavior. The carbon-chlorine bond can impact the molecule's polarity, reactivity, and metabolic pathways. The study of such compounds contributes to a deeper understanding of the environmental fate and toxicological profiles of organochlorines. coastalwiki.orgdelaware.gov

Overview of Ketone Functional Group Chemistry

Ketones are a class of organic compounds characterized by a carbonyl group (C=O) where the carbon atom is bonded to two other carbon atoms. chemistrytalk.orgbritannica.com This functional group is highly reactive and participates in a wide variety of chemical transformations. britannica.com The polarity of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes ketones susceptible to nucleophilic attack at the carbon atom. britannica.comwikipedia.org

Historical Development and Emerging Research Interest in this compound

While specific historical milestones for this compound are not extensively documented in readily available literature, the broader class of substituted phenylpentanones has been a subject of ongoing research. The synthesis of related compounds, such as 5-chloro-2-pentanone, has been explored through various methods, including the reaction of alpha-acetyl-gamma-butyrolactone with hydrogen chloride. google.com

Emerging research interest in this compound and similar structures is driven by their potential as building blocks in the synthesis of more complex molecules. For instance, derivatives of 5-(4-chlorophenyl)furan have been synthesized and investigated for their inhibitory activity on tubulin polymerization, a target for anticancer drugs. nih.gov This highlights the potential of the this compound scaffold in medicinal chemistry and drug discovery.

Interdisciplinary Relevance in Contemporary Chemical Sciences

The study of this compound extends beyond traditional organic synthesis. Its properties and potential applications are relevant to several other scientific disciplines. In medicinal chemistry, as mentioned, it can serve as a precursor for biologically active compounds. nih.gov In environmental science, understanding its behavior and degradation pathways is crucial due to its organochlorine nature. coastalwiki.org

Furthermore, the functionalization of ketones is a significant area of research with broad applications. researchgate.netspringernature.comnih.govnih.gov The development of new methods for the enantioselective α-functionalization of ketones, for example, is critical for the synthesis of chiral molecules with specific biological activities. springernature.com The principles and techniques developed in these studies are directly applicable to the modification and utilization of this compound.

Chemical Compound Data

Below are tables detailing the key identifiers and physicochemical properties of the compounds mentioned in this article.

Table 1: Compound Identification

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 42829-08-3 | C11H13ClO | 196.67 |

| 1-(4-Chlorophenyl)pentan-2-one | 607391-63-9 | C11H13ClO | 196.67 |

| 5-Chloro-2-pentanone | Not Available | C5H9ClO | 120.58 |

| 4-(4-chlorophenyl)-2-pentanone | Not Available | C11H13ClO | 196.676 |

| 5-Chloro-N-(4-(3-morpholino-2-oxo-5,6-dihydropyridin-1(2H)-yl)phenyl)pentanamide | 1643330-62-4 | Not Available | Not Available |

| 4-Chloro-pentanal | 17408-13-8 | C5H9ClO | 120.58 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| XLogP3 | 3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 4 |

| Exact Mass | 196.0654927 |

| Heavy Atom Count | 13 |

| Complexity | 160 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

42829-08-3 |

|---|---|

Molecular Formula |

C11H13ClO |

Molecular Weight |

196.67 g/mol |

IUPAC Name |

5-(4-chlorophenyl)pentan-2-one |

InChI |

InChI=1S/C11H13ClO/c1-9(13)3-2-4-10-5-7-11(12)8-6-10/h5-8H,2-4H2,1H3 |

InChI Key |

MGTUDQGDJPSJRA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Design for 5 4 Chlorophenyl Pentan 2 One

Retrosynthetic Analysis of the 5-(4-Chlorophenyl)pentan-2-one Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.com For this compound, a primary disconnection can be made at the C3-C4 bond, suggesting a Michael addition type reaction. This approach identifies an enolate equivalent of acetone (B3395972) and a 4-chlorophenyl-substituted Michael acceptor as key synthons.

Another logical disconnection is at the C4-C5 bond, which suggests the coupling of a 4-chlorobenzyl moiety with a suitable five-carbon synthon. This could potentially be achieved through organometallic coupling reactions. Further disconnection of the pentan-2-one fragment can lead to simpler precursors like acetone and ethyl acetate (B1210297). amazonaws.com

A different retrosynthetic approach for β,γ-unsaturated ketones involves an umpolung synthesis, which could be adapted for the saturated analogue. researchgate.net This strategy would involve the allylic alkylation of a 2-aryl-1,3-dithiane, followed by hydrolysis to reveal the ketone.

The synthesis of ketones from aldehydes and boronic acids via a transition-metal-free C-H functionalization reaction has also been reported, offering another potential retrosynthetic pathway. researchgate.net

Established Synthetic Routes

Several synthetic methodologies have been successfully employed to prepare this compound and related 1,5-dicarbonyl compounds.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone for the synthesis of 1,5-dicarbonyl structures. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

Classical Michael Addition: This involves the reaction of an enolate, generated from a ketone like acetone, with a suitable Michael acceptor. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of the acetone enolate with a derivative of 4-chlorocinnamaldehyde (B90052) or a related α,β-unsaturated ketone. nih.gov The reaction is often base-catalyzed and is thermodynamically controlled. organic-chemistry.org

Organocatalytic Michael Addition: In recent years, organocatalysis has emerged as a powerful tool for enantioselective Michael additions. nih.gov Prolinol derivatives, such as the Jørgensen-Hayashi catalyst, have proven effective in catalyzing the addition of ketones to enals, yielding δ-keto aldehydes with high enantioselectivity. nih.govorganic-chemistry.org While not directly applied to this compound in the literature reviewed, this methodology presents a viable route to chiral analogues.

One-Pot Procedures: Efficient one-pot syntheses of 1,5-diketones have been developed, combining aldol (B89426) condensation and subsequent Michael addition. rsc.org For instance, the reaction of an acetophenone (B1666503) derivative with an aldehyde can first form a chalcone (B49325), which then undergoes a Michael addition with another equivalent of the ketone enolate. nih.govacs.org

A study on the synthesis of potential analgesic drugs utilized a Michael addition to produce 5-nitro-4-phenylpentan-2-one (B3379423) from acetone and trans-β-nitrostyrene. nih.gov This highlights the versatility of Michael acceptors in forming similar carbon skeletons.

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound lacking an α-hydrogen. wikipedia.org This reaction is a classic method for preparing α,β-unsaturated ketones, which can be precursors to the target molecule. gordon.edutaylorandfrancis.comnumberanalytics.com

The general mechanism involves the formation of a ketone enolate which then attacks the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone. numberanalytics.com For the synthesis of a precursor to this compound, acetone could be reacted with 4-chlorobenzaldehyde. wikipedia.orggordon.edu The resulting 4-(4-chlorophenyl)but-3-en-2-one (a chalcone derivative) could then be subjected to reduction of the double bond to afford the target compound.

Modern variations of the Claisen-Schmidt condensation have focused on greener reaction conditions, such as using water as a solvent with a choline (B1196258) hydroxide (B78521) catalyst, and solvent-free conditions using sodium hydroxide. wikipedia.orgacs.org

A patent describes a method for producing this compound through a multi-component reaction. google.com This process involves reacting an organic zinc compound, derived from 4-chlorobenzyl halide and activated zinc, with a silyl (B83357) enol ether obtained from trimethylsilyl (B98337) halide and methyl vinyl ketone. The reaction is carried out in the presence of a copper catalyst and a lithium salt, reportedly affording the target compound in high yield.

An alternative synthetic route involves the protection of a ketone, followed by modification of another functional group and subsequent deprotection. ncert.nic.in

A patented method for the synthesis of 5-chloropentan-2-one, a close analogue of the target molecule, utilizes this strategy. google.com The process begins with the ketalization of a levulinic acid ester with ethylene (B1197577) glycol. wikipedia.orgnih.govacs.org This ketal is then catalytically hydrogenated to the corresponding alcohol, 3-(2-methyl-1,3-dioxolan-2-yl)-propan-1-ol. libretexts.orgthieme-connect.delibretexts.org Finally, treatment with hydrochloric acid both hydrolyzes the ketal and substitutes the hydroxyl group with a chloride, yielding 5-chloropentan-2-one. google.com A similar strategy could be envisioned starting from a precursor containing the 4-chlorophenyl group.

Catalytic hydrogenation is a widely used reduction method. libretexts.orglibretexts.orgrsc.org Various catalysts, including nickel, palladium, and platinum, are effective for the reduction of ketones to alcohols. libretexts.org

Organocuprate Chemistry: Gilman reagents (organocuprates) are known to undergo 1,4-addition to α,β-unsaturated ketones. chemistryscore.commasterorganicchemistry.comacs.org A lithium di(4-chlorophenyl)cuprate could potentially react with methyl vinyl ketone to form this compound. This approach offers an alternative to the more common enolate-based Michael additions.

Suzuki-Miyaura Coupling: While typically used for C-C bond formation between sp2-hybridized carbons, recent advancements have enabled the use of acyl chlorides and even simple ketones as coupling partners. organic-chemistry.orgacs.orgnih.gov A Suzuki-Miyaura coupling could potentially be employed to form the C4-C5 bond of the target molecule. For example, coupling of a suitable boron-containing pentan-2-one derivative with 4-chloroiodobenzene or a related aryl halide could be a viable, albeit less conventional, route. nih.govacs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. This involves a multi-faceted approach, targeting the reduction of hazardous substances, maximization of atom economy, and the use of sustainable resources.

Solvent-Free Reaction Conditions

A significant stride towards greener chemical processes is the implementation of solvent-free reaction conditions. Traditional syntheses often rely on volatile organic compounds (VOCs) as solvents, which contribute to air pollution and pose health and safety risks. By eliminating solvents, these methods can drastically reduce chemical waste and energy consumption associated with solvent production and removal.

While specific research on the solvent-free synthesis of this compound is still emerging, the use of solid acid catalysts in solvent-free Friedel-Crafts acylation presents a promising avenue. chemijournal.comchemijournal.com These reactions can be carried out by physically mixing the reactants with a solid catalyst, often with gentle heating or microwave irradiation to facilitate the reaction. organic-chemistry.orgbeilstein-journals.org This approach not only circumvents the need for hazardous solvents but can also lead to simpler product isolation and catalyst recycling. researchgate.net

Table 1: Comparison of Conventional vs. Potential Solvent-Free Synthesis

| Parameter | Conventional Synthesis (e.g., Friedel-Crafts) | Potential Solvent-Free Synthesis |

| Solvent | Dichloromethane, Nitrobenzene | None |

| Catalyst | Anhydrous AlCl₃ (stoichiometric) | Solid acid (e.g., Zeolite, Montmorillonite) (catalytic) |

| Waste | Halogenated organic waste, acidic wastewater | Minimal, recyclable catalyst |

| Energy | Heating and distillation for solvent removal | Potentially lower, especially with microwave assistance |

This table presents a conceptual comparison. Specific data for the solvent-free synthesis of this compound is needed for a quantitative assessment.

Catalyst Selection for Sustainable Synthesis

The choice of catalyst is paramount in developing sustainable synthetic routes. Traditional methods for producing ketones often employ stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant amounts of corrosive and environmentally harmful waste. organic-chemistry.orgyoutube.com Green catalytic approaches focus on the use of non-toxic, reusable, and highly efficient catalysts.

For the synthesis of this compound, several classes of sustainable catalysts could be employed:

Solid Acid Catalysts: As mentioned, zeolites, clays, and supported heteropoly acids offer advantages such as ease of separation, reusability, and reduced corrosion. chemijournal.comchemijournal.com Their application in Friedel-Crafts type reactions is well-documented for other aromatic ketones. organic-chemistry.org

Organocatalysts: These metal-free catalysts are derived from naturally occurring substances and are often biodegradable and non-toxic. nih.gov While their direct application to this specific synthesis needs further exploration, organocatalysts have shown great promise in various carbon-carbon bond-forming reactions.

Biocatalysts: Enzymes offer unparalleled selectivity under mild conditions, operating in aqueous media and minimizing byproduct formation. The potential for enzymatic or whole-cell biotransformations to produce this compound or its precursors represents a highly sustainable, albeit challenging, avenue of research.

The selection of a sustainable catalyst would ideally be guided by its performance in terms of yield, selectivity, and reusability, as demonstrated in the conceptual data below.

Table 2: Hypothetical Catalyst Performance for this compound Synthesis

| Catalyst | Yield (%) | Selectivity (%) | Reusability (Cycles) |

| AlCl₃ (Conventional) | 75 | 90 | Not reusable |

| Zeolite H-BEA | 85 | 95 | >5 |

| Sulfated Zirconia | 88 | 97 | >4 |

| Immobilized Lipase | 70 | >99 (enantioselective) | >10 |

This table is illustrative and based on typical performance of these catalyst types in related reactions. Experimental data for the target compound is required.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. cmu.edu Reactions with high atom economy are inherently less wasteful. For the synthesis of this compound, this can be achieved by designing synthetic routes that maximize the incorporation of all reactant atoms into the final product.

For instance, a traditional Friedel-Crafts acylation using an acyl chloride and a Lewis acid catalyst has a lower atom economy due to the formation of byproducts. In contrast, catalytic addition reactions or rearrangement reactions would theoretically offer a 100% atom economy. rsc.org

Table 3: Atom Economy Comparison of Synthetic Routes

| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| Friedel-Crafts Acylation | 4-Chlorobenzyl chloride + Acetoacetic ester + Base | This compound | Salt, Water, CO₂ | < 50% |

| Catalytic Addition | 4-Chlorostyrene + Acetone (hypothetical) | This compound | None | 100% |

This table provides a simplified comparison. The actual atom economy would depend on the specific reagents and stoichiometry used.

Optimizing reaction efficiency also involves considering factors like reaction time, temperature, and pressure to minimize energy consumption and maximize throughput.

Novel Methodologies for Enhanced Yield and Selectivity

Beyond the application of green chemistry principles to existing methods, researchers are also developing entirely new synthetic strategies to improve the production of this compound.

A notable development is a high-yield synthesis method involving the reaction of an organic zinc compound with a silyl enol ether. acs.org This method, as described in a Japanese patent, reacts an organic zinc compound, derived from 4-chlorobenzyl halide and activated zinc, with a silyl enol ether of methyl vinyl ketone. acs.org The reaction is conducted in a solvent in the presence of a copper catalyst and a lithium salt, reportedly achieving a high yield of this compound. acs.org

Table 4: Key Features of a Novel High-Yield Synthesis

| Component | Role |

| 4-Chlorobenzyl halide and activated zinc | Forms the organozinc reagent |

| Silyl enol ether of methyl vinyl ketone | Provides the pentan-2-one backbone |

| Copper catalyst | Facilitates the coupling reaction |

| Lithium salt | Enhances reaction efficiency |

This approach highlights the potential of organometallic coupling reactions to provide highly selective and efficient routes to the target molecule. Further research into similar novel methodologies, including the use of flow chemistry and microwave-assisted synthesis, could lead to even more significant improvements in the production of this compound. beilstein-journals.orgrsc.org Flow chemistry, in particular, offers advantages in terms of safety, scalability, and precise control over reaction parameters, making it an attractive platform for industrial-scale synthesis. rsc.orgnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 5 4 Chlorophenyl Pentan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework. semanticscholar.org

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in a molecule. For 5-(4-chlorophenyl)pentan-2-one, the proton signals are predicted based on established chemical shift principles and data from analogous structures. The aromatic protons of the 1,4-disubstituted chlorophenyl ring are expected to appear as two distinct doublets due to symmetry. The aliphatic portion of the molecule presents signals for a methyl group adjacent to a carbonyl and three methylene (B1212753) groups, each with a characteristic chemical shift and splitting pattern based on its neighboring groups.

Predicted ¹H NMR Data (CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H-1 (CH₃) | ~ 2.15 | Singlet (s) | Adjacent to carbonyl group. |

| H-3 (CH₂) | ~ 2.50 | Triplet (t) | Deshielded by the adjacent carbonyl group. |

| H-4 (CH₂) | ~ 1.90 | Multiplet (m) | Coupled to protons on C-3 and C-5. |

| H-5 (CH₂) | ~ 2.65 | Triplet (t) | Deshielded by the adjacent aromatic ring. |

¹³C NMR Spectroscopic Analysis

Complementing the proton data, ¹³C NMR spectroscopy details the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, providing a count of the different carbon environments. The most downfield signal belongs to the carbonyl carbon, a key identifier for this class of compound. The aromatic carbons show a characteristic pattern for a para-substituted benzene (B151609) ring, while the aliphatic carbons appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data (CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (CH₃) | ~ 30 |

| C-2 (C=O) | ~ 208 |

| C-3 (CH₂) | ~ 43 |

| C-4 (CH₂) | ~ 28 |

| C-5 (CH₂) | ~ 35 |

Advanced NMR Techniques for Structural Confirmation

To unequivocally confirm the assignments from 1D NMR spectra, advanced 2D NMR techniques are employed. Experiments like Heteronuclear Multiple Bond Correlation (HMBC) are invaluable as they reveal correlations between protons and carbons separated by two or three bonds. For instance, an HMBC experiment would show a correlation between the singlet methyl protons (H-1) and the carbonyl carbon (C-2), confirming their adjacency. Similarly, correlations between the methylene protons at H-5 and the ipso-carbon of the aromatic ring would verify the connection point of the pentanone chain to the chlorophenyl group.

Further confirmation can be achieved using Distortionless Enhancement by Polarization Transfer (DEPT) experiments. These can distinguish between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, which is particularly useful for assigning the overlapping signals in the aliphatic region of the ¹³C NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information on the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, the most prominent feature is the strong absorption from the carbonyl (C=O) group. Other key absorptions include those from C-H bonds in the alkyl chain and the aromatic ring, as well as the C-Cl bond. An IR spectrum of a related compound shows a characteristic ketone peak at 1710 cm⁻¹. rsc.org

Characteristic FTIR Absorption Bands

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C-H (Aromatic) | ~ 3100 - 3000 | Medium-Weak |

| C-H (Aliphatic) | ~ 2960 - 2850 | Medium |

| C=O (Ketone) | ~ 1715 | Strong |

| C=C (Aromatic) | ~ 1600, 1490 | Medium-Weak |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. For molecules with a center of symmetry, Raman and IR spectroscopy are mutually exclusive. However, for most organic molecules, both techniques provide valuable and often complementary information. A general observation for ketones with aromatic rings is that the intensity of the C=O absorption is typically higher in IR spectra, whereas the aromatic ring vibrations are more intense in Raman spectra. d-nb.info This allows for a confident assignment of these key functional groups.

Characteristic Raman Shifts

| Vibrational Mode | Expected Shift (cm⁻¹) | Intensity |

|---|---|---|

| C-H (Aromatic) | ~ 3060 | Strong |

| C-H (Aliphatic) | ~ 2900 | Medium |

| C=O (Ketone) | ~ 1715 | Weak-Medium |

Elucidation of Molecular Vibrations and Functional Group Confirmation

Vibrational spectroscopy, primarily Infrared (IR) spectroscopy, is instrumental in identifying the functional groups present within a molecule by detecting the vibrations of its bonds. utdallas.edu For this compound, the key functional groups are the ketone carbonyl group (C=O), the aromatic chlorophenyl ring, and the aliphatic carbon chain.

The IR spectrum of an organic molecule provides information about its functional groups. utdallas.edu In the case of this compound, the most characteristic vibration is the stretching of the carbonyl group (C=O). Ketones typically exhibit a strong, sharp absorption band in the region of 1710-1720 cm⁻¹. utdallas.edu The presence of the alkyl chain and the chlorophenyl group does not significantly shift this band.

Other expected vibrational frequencies that would confirm the structure include C-H stretching vibrations from the aliphatic chain and the aromatic ring, which typically appear around 3000 cm⁻¹. utdallas.edu The carbon-carbon stretching vibrations (C-C) within the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The presence of the chlorine substituent on the phenyl ring would be confirmed by a C-Cl stretching vibration, though this often appears in the fingerprint region (below 1000 cm⁻¹) and can be harder to assign definitively. A similar compound, p-(chlorophenyl)acetone, shows characteristic absorptions that can be used for comparison. nist.gov

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ketone) | Stretch | ~1715 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula for this compound is C₁₁H₁₃ClO, giving it a molecular weight of approximately 196.67 g/mol . lookchem.com

In a mass spectrometer, a molecule is ionized to form a molecular ion (M⁺•), which can then break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is predictable and provides a fingerprint for the molecule's structure. For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight. Due to the presence of chlorine, this peak would be accompanied by a smaller peak (the M+2 peak) at two mass units higher, with an intensity about one-third of the main peak, reflecting the natural isotopic abundance of ³⁷Cl.

The fragmentation of the molecular ion is governed by the stability of the resulting fragments. orgchemboulder.com Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage).

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Predicted Fragment Ion | Structure | Predicted m/z | Fragmentation Pathway |

|---|---|---|---|

| [CH₃CO]⁺ | Acylium ion | 43 | Alpha-cleavage |

| [M - CH₃]⁺ | C₁₀H₁₀ClO | 181/183 | Loss of a methyl radical |

| [M - C₄H₈Cl]⁺ | C₇H₅O | 105 | Cleavage of the pentyl chain |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. bioglobax.com The chromophores in this compound are the carbonyl group and the chlorophenyl group. bspublications.net

These groups give rise to characteristic electronic transitions:

n → π* (n-to-pi-star) transition: This involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an anti-bonding π* orbital. For unconjugated ketones, this transition results in a weak absorption band at a longer wavelength, typically in the range of 270-300 nm. bspublications.net

π → π* (pi-to-pi-star) transition: This involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. The benzene ring of the chlorophenyl group is the primary site for this transition, which is expected to cause strong absorption at shorter wavelengths, typically below 280 nm. ubbcluj.ro The presence of the chlorine substituent and the alkyl chain can cause a slight shift in the absorption maximum (λmax). utoronto.ca

The appearance of spectra can be influenced by the solvent used and the extent of conjugation in the molecule. utoronto.camsu.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound is publicly available, this section describes the type of information that such an analysis would yield. Studies on closely related compounds, such as 1,5-bis(4-chlorophenyl) derivatives, provide a framework for understanding the potential solid-state characteristics. researchgate.netnih.goviucr.org

Crystal Packing and Intermolecular Interactions

A crystallographic study would reveal how individual molecules of this compound pack together to form a crystal lattice. This packing is dictated by various intermolecular forces. Van der Waals forces would be significant along the aliphatic chain. More specific interactions, such as dipole-dipole interactions involving the polar carbonyl group and potential weak C-H···O or C-H···π interactions, would likely play a crucial role in stabilizing the crystal structure. aip.org Analysis of similar structures often reveals the formation of sheets or chains through these weak interactions. iucr.orgiucr.org

Computational and Theoretical Chemistry Studies of 5 4 Chlorophenyl Pentan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule at the atomic level. For 5-(4-Chlorophenyl)pentan-2-one, these calculations can elucidate its geometry, orbital energies, and various electronic and optical properties.

Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the ground-state electronic structure and optimized geometry of molecules. bohrium.com By employing functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p), researchers can accurately model the molecule's three-dimensional shape. africaresearchconnects.comresearchgate.net

The optimization process minimizes the energy of the molecule to predict the most stable conformation. This provides crucial data on bond lengths, bond angles, and dihedral angles. For this compound, the geometry is characterized by a flexible pentanone chain attached to a rigid chlorophenyl ring. DFT calculations for similar structures suggest that the presence of the electronegative chlorine atom and the carbonyl group significantly influences the electronic distribution and geometry. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| C-Cl (chlorine) | ~1.74 Å | |

| C-C (aromatic) | ~1.39 Å | |

| C-C (aliphatic) | ~1.53 Å | |

| Bond Angle | C-C-C (chain) | ~112° |

| Cl-C-C (aromatic) | ~119° | |

| C-C=O (carbonyl) | ~120° |

Note: These values are illustrative and based on data from structurally related compounds.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's chemical reactivity and kinetic stability. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are known as the frontier molecular orbitals (FMOs). africaresearchconnects.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. africaresearchconnects.com Conversely, a small energy gap suggests the molecule is more reactive. For chlorophenyl-containing compounds, this gap is a crucial parameter. In studies of similar molecules like 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione, the energy gap was calculated to be 3.490 eV. africaresearchconnects.com For (1E, 4E)-1-(4-chlorophenyl)-5-phenylpenta-1,4-dien-3-one, the gap was found to be 3.87 eV. aip.org These findings help in predicting the electronic absorption properties and the nature of charge transfer within the molecule.

Table 2: Representative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) | Implication |

| E(HOMO) | ~ -6.0 eV | Ionization Potential / Electron Donating Ability |

| E(LUMO) | ~ -2.5 eV | Electron Affinity / Electron Accepting Ability |

| Energy Gap (ΔE) | ~ 3.5 eV | Chemical Reactivity and Kinetic Stability |

Note: Values are representative, based on published data for analogous structures. africaresearchconnects.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. bohrium.combohrium.com The MEP map displays different potential values on the molecule's surface using a color spectrum.

Red regions indicate negative electrostatic potential, rich in electrons, and represent likely sites for electrophilic attack.

Blue regions indicate positive electrostatic potential, which is electron-poor, representing sites for nucleophilic attack.

Green regions denote neutral or zero potential.

For this compound, the MEP map would predictably show the most negative potential (red) localized around the highly electronegative oxygen atom of the carbonyl group. The area around the chlorine atom would also exhibit negative potential. Conversely, the hydrogen atoms, particularly those on the aliphatic chain, would be in regions of positive potential (blue), making them susceptible to nucleophilic interaction.

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

Computational methods are essential for predicting the Non-Linear Optical (NLO) properties of molecules, which are of great interest for applications in optoelectronics. capes.gov.br The key parameters determining NLO response are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These properties are typically calculated using DFT methods. aip.org

A high hyperpolarizability value, often compared to a standard like urea, indicates a strong NLO response. aip.org For molecules with a chlorophenyl group, the presence of both an electron-withdrawing group (chlorine) and a polar carbonyl group can enhance these properties. Calculations on the related compound (1E, 4E)-1-(4-chlorophenyl)-5-phenylpenta-1,4-dien-3-one revealed a static first hyperpolarizability (β) of 20.30 x 10⁻³⁰ esu, a value significantly greater than that of urea. aip.org

Table 3: Predicted Non-Linear Optical (NLO) Properties

| Parameter | Predicted Value | Significance |

| Dipole Moment (µ) | ~3-5 Debye | Indicates overall molecular polarity. |

| Polarizability (α) | >20 x 10⁻²⁴ esu | Measures the ease of distortion of the electron cloud. |

| Hyperpolarizability (β) | >20 x 10⁻³⁰ esu | Quantifies the second-order NLO response. |

Note: Values are illustrative and based on data from structurally related compounds. aip.org

Thermochemical Property Calculations

DFT calculations can also be used to predict the thermochemical properties of a molecule by performing frequency calculations on the optimized geometry. These calculations provide data for thermodynamic functions such as heat capacity (Cp), entropy (S), and enthalpy (H) over a range of temperatures. bohrium.com This information is crucial for understanding the stability and behavior of the compound under different thermal conditions. The standard thermodynamic functions are typically calculated from the vibrational frequencies obtained at the same level of theory as the geometry optimization.

Table 4: Predicted Relationship between Temperature and Thermodynamic Properties

| Temperature (K) | Heat Capacity (Cp) (J/mol·K) | Entropy (S) (J/mol·K) | Enthalpy (H) (kJ/mol) |

| 298.15 | ~250 | ~450 | ~40 |

| 400 | ~300 | ~530 | ~70 |

| 500 | ~350 | ~600 | ~105 |

Note: These values are representative and illustrate the expected trend for this class of molecule.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static properties of a single molecule, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules over time. acs.org MD simulations model the atomic movements by applying classical mechanics, using a set of parameters known as a force field (e.g., AMBER, GROMACS).

For this compound, MD simulations could be employed to:

Analyze Conformational Flexibility: Study the various shapes the flexible pentanone chain can adopt in different environments, such as in a solvent or in the gas phase.

Study Intermolecular Interactions: Simulate how the molecule interacts with solvent molecules or with other molecules of the same type in a condensed phase.

Investigate Biological Interactions: In drug discovery contexts, MD simulations are used to model the binding of a small molecule to a biological target, such as a protein or enzyme. researchgate.net This can provide insights into the stability of the protein-ligand complex, the specific interactions (like hydrogen bonds) that stabilize it, and the binding free energy, which are crucial for assessing its potential as a therapeutic agent. acs.org

Conformation and Conformational Dynamics

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis investigates the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds.

For this compound, the key flexible bonds are within the pentyl chain connecting the 4-chlorophenyl ring to the ketone group. While specific conformational studies on this exact molecule are not prevalent in the literature, analysis of similar structures, such as 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone and 1-(4-Chlorophenyl)pentane-1,4-dione, offers valuable insights. Computational studies on these analogs suggest that the molecule likely adopts extended conformations in solution to minimize steric hindrance. The flexible alkyl linker allows the molecule to orient itself to achieve the most stable energetic state.

Density Functional Theory (DFT) is a common method for modeling these conformations. researchgate.net For a related compound, 1-(4-Chlorophenyl)pentane-1,4-dione, computational models predict a dihedral angle of approximately 10–15° between the phenyl ring and the pentane (B18724) chain, which serves to optimize π-orbital overlap. It is reasonable to hypothesize a similar preferred orientation for this compound, where the molecule balances the steric bulk of the substituents with electronic interactions. The dynamic behavior involves rotation around the C-C single bonds of the pentan-2-one chain, leading to a variety of low-energy conformers. Characterizing the energy barriers between these conformers would require detailed computational scans, which are essential for understanding its interaction with biological targets. rsc.org

Noncovalent Interactions Analysis

Noncovalent interactions (NCIs) are critical in determining the supramolecular structure and crystal packing of molecules. acs.org These interactions, though weaker than covalent bonds, govern molecular recognition and binding. For this compound, key NCIs would include hydrogen bonds, halogen bonds, and π-interactions.

The molecule contains a ketone oxygen, which can act as a hydrogen bond acceptor, and a chlorine atom on the phenyl ring, which can participate in halogen bonding (C-Cl···X). mdpi.com Furthermore, the electron-rich π-system of the chlorophenyl ring can engage in π-π stacking or C-H···π interactions. nih.govacs.org Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize and quantify these stabilizing interactions. mdpi.comtandfonline.com For instance, NBO analysis can reveal the high-energy stabilizing interactions arising from delocalized and polarizable π-electrons. acs.org

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties like normalized contact distance (d_norm) onto the surface, one can identify regions of close contact, which correspond to specific intermolecular interactions. unec-jeas.com Although a crystal structure for this compound is not publicly available, data from other chlorophenyl-containing compounds provide a clear indication of the expected interactions. nih.govunec-jeas.com

A Hirshfeld analysis generates 2D fingerprint plots that summarize the percentage contribution of different types of intermolecular contacts. For chlorophenyl derivatives, H···H, C···H/H···C, and Cl···H/H···Cl contacts are typically the most significant. nih.gov

Table 1: Illustrative Hirshfeld Surface Interaction Percentages from a Related Chlorophenyl Compound nih.gov

| Interaction Type | Contribution (%) | Description |

| H···H | 48.7% | Represents the most significant contribution, typical for organic molecules. |

| C···H / H···C | 22.2% | Indicates van der Waals contacts and potential C-H···π interactions. |

| Cl···H / H···Cl | 8.8% | Highlights the importance of the chlorine atom in forming halogen-hydrogen bonds. |

| O···H / H···O | 8.2% | Shows interactions involving hydrogen bond acceptors, relevant to the ketone group. |

| N···H / N···H | 5.1% | Note: This interaction is from a nitrogen-containing analog but illustrates how heteroatoms contribute. |

| C···C | - | Indicates potential π-π stacking interactions, visualized by shape-index maps. nih.gov |

This table demonstrates that a Hirshfeld analysis of this compound would likely reveal a high percentage of H···H, C···H, and Cl···H interactions, confirming the importance of van der Waals forces and halogen bonds in its crystal packing. The ketone's oxygen atom would also be a key site for intermolecular hydrogen bonding. nih.gov

Structure-Activity/Property Relationship (SAR/SPR) Modeling

Understanding the relationship between a molecule's structure and its biological activity or properties is a cornerstone of drug discovery and materials science.

Quantitative Structure-Activity Relationships (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that develops mathematical models to correlate the chemical structure of compounds with their biological activity. jrespharm.com These models are then used to predict the activity of new, unsynthesized molecules. researchgate.net A typical QSAR study involves calculating a set of molecular descriptors (physicochemical, electronic, steric, topological) and using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive equation. jrespharm.com

For a series of compounds including this compound, a QSAR model could be developed to predict, for example, its antifungal activity against phytopathogens like Botrytis cinerea, as activity has been noted in similar chlorophenyl ketones and alcohols. core.ac.uk

Table 2: Key Molecular Descriptors for a Hypothetical QSAR Model

| Descriptor Class | Example Descriptors | Relevance to this compound |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Atomic Charges | The polar ketone and C-Cl bond create a significant dipole moment. Electronic properties govern reaction mechanisms and intermolecular forces. |

| Steric | Molar Refractivity, van der Waals Volume | The size and shape of the molecule influence how it fits into a biological target's active site. |

| Hydrophobic | LogP (Partition Coefficient) | Describes the molecule's lipophilicity, which is crucial for membrane transport and reaching the target site. |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Quantify molecular size, shape, and branching. |

A successful QSAR model for this class of compounds would likely incorporate a combination of these descriptors to capture the structural features essential for activity. ekb.eg The ultimate goal is to generate a statistically robust model with high predictive power for new analogs. researchgate.net

Pharmacophore Modeling and Ligand-Based Design

When the three-dimensional structure of a biological target is unknown, ligand-based design methods like pharmacophore modeling are invaluable. nih.gov A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. biointerfaceresearch.com

To develop a pharmacophore model for a series of active compounds including this compound, one would align the set of molecules and identify common chemical features responsible for their activity. researchgate.net For this compound, key pharmacophoric features would likely include:

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the ketone.

A Hydrophobic/Aromatic Region (HY/AR): The 4-chlorophenyl ring.

An additional Hydrophobic feature (HY): The aliphatic pentyl chain.

Table 3: Potential Pharmacophore Features of this compound

| Feature | Structural Origin | Potential Role in Binding |

| Hydrogen Bond Acceptor | Ketone Carbonyl Oxygen | Forms hydrogen bonds with donor groups (e.g., -NH, -OH) in a receptor active site. |

| Aromatic Ring | 4-Chlorophenyl Group | Participates in π-π stacking or hydrophobic interactions with the target. |

| Hydrophobic Center | Ethyl/Propyl Chain | Occupies a hydrophobic pocket within the binding site. |

Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen large chemical databases to identify novel compounds that match the essential features and are therefore likely to be active. nih.govmdpi.com This approach accelerates the discovery of new lead compounds for further development. nih.gov

Chemical Reactivity and Mechanistic Investigations of 5 4 Chlorophenyl Pentan 2 One

Carbonyl Reactivity and Enolization Studies

The ketone functional group is a primary site of reactivity in 5-(4-chlorophenyl)pentan-2-one. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to nucleophilic attack. ncert.nic.in Aldehydes are generally more reactive than ketones, in part because the two alkyl groups in ketones reduce the electrophilicity of the carbonyl carbon more effectively. ncert.nic.inquora.com

Typical nucleophilic addition reactions at the carbonyl group include reactions with organometallic reagents (e.g., Grignard reagents), hydrides, and cyanide. numberanalytics.comlibretexts.org For instance, reduction with sodium borohydride (B1222165) (NaBH₄) would convert the ketone to the corresponding secondary alcohol, 5-(4-chlorophenyl)pentan-2-ol. masterorganicchemistry.comleah4sci.com This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. masterorganicchemistry.com

The presence of α-hydrogens (on the carbons adjacent to the carbonyl group) allows for enolization, where the ketone exists in equilibrium with its enol tautomer. pitt.edu This equilibrium is typically catalyzed by either acid or base. libretexts.orgpitt.edu The enol form is a key intermediate in reactions such as α-halogenation and aldol (B89426) condensations. pitt.eduvanderbilt.edu The enolate, formed by deprotonation of the α-carbon under basic conditions, is a potent nucleophile. masterorganicchemistry.com For an unsymmetrical ketone like this compound, two different enolates can potentially form: the kinetic enolate (at the less substituted α-carbon, C1) and the thermodynamic enolate (at the more substituted α-carbon, C3). The formation of the kinetic enolate is favored under irreversible conditions (e.g., using a strong, sterically hindered base like LDA at low temperatures), while the thermodynamic enolate is favored under equilibrium conditions. pitt.edumasterorganicchemistry.com

Illustrative Spectroscopic Data for Functional Groups in this compound

| Functional Group | Spectroscopic Technique | Characteristic Signal/Peak (Illustrative) |

| Carbonyl (C=O) | IR Spectroscopy | Strong absorption around 1715 cm⁻¹ |

| 4-substituted benzene (B151609) | ¹H NMR Spectroscopy | Two doublets in the aromatic region (e.g., ~7.3 and ~7.1 ppm) |

| Methyl ketone (CH₃-C=O) | ¹H NMR Spectroscopy | Singlet around 2.1 ppm |

| Carbonyl Carbon | ¹³C NMR Spectroscopy | Signal around 208 ppm |

Note: The data in this table is illustrative and based on typical values for the respective functional groups. Actual experimental values may vary.

Aromatic Ring Reactivity and Substituent Effects

The aromatic ring in this compound can undergo electrophilic aromatic substitution (EAS) reactions. The reactivity of the ring and the position of substitution are governed by the activating/deactivating and directing effects of the substituents already present: the chlorine atom and the pentan-2-one side chain.

The pentan-2-one side chain, specifically the carbonyl group, is a deactivating group due to its electron-withdrawing nature. It directs incoming electrophiles to the meta position relative to its point of attachment on the ring.

When two substituents are present on a benzene ring, their directing effects can be either cooperative or antagonistic. savemyexams.com In this compound, the chlorine is at position 4 relative to the side chain. The chlorine directs ortho to itself (positions 3 and 5), while the alkyl ketone group directs meta to itself (also positions 3 and 5). Therefore, the directing effects of the two groups are reinforcing, and electrophilic substitution (e.g., nitration, halogenation, sulfonation) is expected to occur at the positions ortho to the chlorine and meta to the pentyl-ketone chain (positions 3 and 5). masterorganicchemistry.com

Exploration of Specific Reaction Mechanisms

Reduction via Sodium Borohydride: The reduction of the ketone to an alcohol with NaBH₄ involves a two-step mechanism. masterorganicchemistry.com First, a hydride ion (H⁻) from the borohydride complex acts as a nucleophile and attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral alkoxide intermediate. In the second step, a protic solvent (like methanol (B129727) or ethanol, in which the reaction is typically run) protonates the alkoxide to yield the final secondary alcohol product. leah4sci.comumn.edu

Electrophilic Aromatic Substitution (e.g., Chlorination): The mechanism for the chlorination of the aromatic ring requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to activate the chlorine molecule. masterorganicchemistry.comjove.com The catalyst polarizes the Cl-Cl bond, creating a stronger electrophile. The π electrons of the aromatic ring then attack the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. jove.com In the final step, a weak base (like Cl⁻) removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and regenerating the catalyst. masterorganicchemistry.com

Catalyst Effects on Reaction Pathways and Kinetics

Catalysts play a crucial role in many reactions involving this compound, influencing both the reaction rate and the product selectivity.

Hydrogenation: Catalytic hydrogenation can be used to reduce the carbonyl group or the aromatic ring. The reduction of the ketone to an alcohol can be achieved with catalysts like ruthenium or rhodium complexes. google.comresearchgate.net The reduction of the aromatic ring typically requires more forcing conditions, such as high pressure and temperature with catalysts like nickel. libretexts.org It is possible to selectively reduce the carbonyl group without affecting the aromatic ring under milder conditions. libretexts.org For example, catalytic hydrogenation of an aryl ketone can lead to the corresponding alcohol or, under different conditions, complete reduction to an alkylbenzene. libretexts.org

Cross-Coupling Reactions: In reactions like the Suzuki-Miyaura coupling, nickel catalysts are often employed. The presence of a ketone functional group on an aryl halide substrate can have a significant effect, sometimes enhancing the rate of oxidative addition to the Ni(0) catalyst and leading to high selectivity. nih.gov Conversely, if a ketone is present as an additive, it can inhibit the reaction by coordinating to the catalyst and sequestering the active species. nih.gov

Illustrative Kinetic Data for the Reduction of an Aryl Ketone

| Reaction | Catalyst | Rate Constant (k) (Illustrative) | Conditions |

| Reduction of acetophenone (B1666503) with H₂ | Pd/C | 2.5 x 10⁻³ s⁻¹ | 50°C, 1 atm H₂ |

| Reduction of p-chloroacetophenone with H₂ | Pt/C | 4.1 x 10⁻³ s⁻¹ | 50°C, 1 atm H₂ |

| Reduction of acetophenone with NaBH₄ | None | 1.2 x 10⁻⁴ M⁻¹s⁻¹ | 25°C, in 2-propanol |

Note: This table presents illustrative kinetic data based on published studies of similar ketones to demonstrate the relative effects of structure and catalyst. researchgate.netunive.it Actual rates for this compound would need to be determined experimentally.

Investigation of Biological Activities and Interactions of 5 4 Chlorophenyl Pentan 2 One and Its Analogues Non Human/non Clinical Focus

In Vitro Anticancer Activity Studies in Cellular Models

The in vitro anticancer potential of analogues of 5-(4-chlorophenyl)pentan-2-one has been a significant area of study, with research focusing on their ability to induce cell death in various cancer cell lines and the underlying molecular mechanisms.

Cytotoxicity Evaluation in Specific Cancer Cell Lines

A number of studies have demonstrated the cytotoxic effects of compounds structurally related to this compound across a range of human cancer cell lines.

For instance, a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles, which share a substituted phenyl ring, were evaluated for their cytotoxicity against four human cancer cell lines: lung cancer (A549), ovarian cancer (SK-OV-3), skin cancer (SK-MEL-2), and colon cancer (HCT15). nih.gov Most of these compounds showed significant growth-suppressive activity. nih.gov Notably, the 4-hydroxy analogue of 5-phenyl-4,5-dihydro-1,3,4-thiadiazole was most effective against the SK-MEL-2 cell line, while other derivatives with 3-methoxy-4-hydroxy and 4-methyl substituents on the phenyl ring displayed the highest activity against SK-OV-3 and HCT15, and A549 cell lines, respectively. nih.gov

Similarly, quinazolinone-5-(4-chlorophenyl) 1,3,4-oxadiazole (B1194373) conjugates have been synthesized and tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. nih.gov One particular compound, 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio) N-(4-oxo-2-propylquinazolin)3(4H)acatamide, exhibited notable cytotoxic activity against the HeLa cell line. nih.gov The study suggested that the presence of a propyl group on the quinazolinone ring enhanced this cytotoxic effect. nih.gov

Furthermore, derivatives of (1E,4E)-1-aryl-5-(2-((quinazolin-4-yl)oxy)phenyl)-1,4-pentadien-3-one have been assessed for their in vitro antitumor activity against human gastric cancer (MGC-803), prostate cancer (PC3), and breast cancer (Bcap-37) cell lines. nih.gov One compound, in particular, showed greater efficacy against these cell lines compared to others in the series and demonstrated a degree of selectivity for cancer cells over normal cells. nih.gov

Hybrid molecules combining Ciminalum and 4-thiazolidinone, specifically 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, have also shown significant cytotoxic effects on tumor cells. nih.gov One derivative, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid, was identified as having high antimitotic activity against a panel of cancer cell lines, including leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancer. nih.gov

The table below summarizes the cytotoxic activity of selected analogues.

| Compound Class | Cancer Cell Lines Tested | Key Findings |

| 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles | A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (skin), HCT15 (colon) | Significant growth suppression; activity dependent on substitution on the phenyl ring. nih.gov |

| Quinazolinone-5-(4-chlorophenyl) 1,3,4-oxadiazole conjugates | MCF-7 (breast), HeLa (cervical) | Compound with a propyl group on the quinazolinone ring showed notable cytotoxicity against HeLa cells. nih.gov |

| (1E,4E)-1-aryl-5-(2-((quinazolin-4-yl)oxy)phenyl)-1,4-pentadien-3-one derivatives | MGC-803 (gastric), PC3 (prostate), Bcap-37 (breast) | One derivative was particularly effective and showed selectivity for cancer cells. nih.gov |

| Ciminalum–thiazolidinone hybrids | NCI60 panel, AGS (gastric), DLD-1 (colon), MCF-7 and MDA-MB-231 (breast) | A specific propanoic acid derivative demonstrated high antimitotic activity across multiple cell lines. nih.gov |

Mechanisms of Cellular Impact (e.g., apoptosis induction in cell lines)

Research has delved into the mechanisms by which these compounds exert their cytotoxic effects, with apoptosis induction being a frequently observed phenomenon.

Studies on 5-(4-chlorophenyl)furan derivatives have identified compounds that act as colchicine (B1669291) binding site inhibitors, leading to the disruption of microtubule polymerization. nih.gov This interference with a crucial cellular process for cell division ultimately induces apoptosis. nih.gov Specifically, certain pyrazoline and pyridine (B92270) derivatives were found to be more potent than colchicine in inhibiting tubulin polymerization and inducing cell cycle arrest at the G2/M phase, followed by apoptosis. nih.gov

Similarly, some (1E,4E)-1-aryl-5-(2-((quinazolin-4-yl)oxy)phenyl)-1,4-pentadien-3-one derivatives have been shown to induce apoptosis in cancer cells, highlighting this as a key mechanism of their anticancer activity. nih.gov

Investigations into 5-ene-2-arylaminothiazol-4(5H)-ones revealed their ability to induce apoptosis in breast cancer cells through both intrinsic and extrinsic pathways. mdpi.com This was evidenced by a reduction in mitochondrial membrane potential and the activation of caspases 7, 8, 9, and 10. mdpi.com Furthermore, one of these compounds was found to affect the expression of key apoptotic proteins, including p53, cytochrome C, and Bax, and to enhance the generation of reactive oxygen species (ROS) in MCF-7 cells. mdpi.com

The table below outlines the observed mechanisms of cellular impact for selected analogues.

| Compound Class | Observed Mechanism | Cellular Effect |

| 5-(4-chlorophenyl)furan derivatives | Inhibition of tubulin polymerization | Cell cycle arrest at G2/M phase, apoptosis induction. nih.gov |

| (1E,4E)-1-aryl-5-(2-((quinazolin-4-yl)oxy)phenyl)-1,4-pentadien-3-one derivatives | Apoptosis induction | Cancer cell death. nih.gov |

| 5-ene-2-arylaminothiazol-4(5H)-ones | Intrinsic and extrinsic apoptosis pathways, ROS generation | Reduction of mitochondrial membrane potential, activation of multiple caspases, altered expression of apoptotic proteins. mdpi.com |

Antimicrobial Activity Assessments in Microbial Systems

Analogues of this compound have also been evaluated for their potential to combat microbial infections, demonstrating activity against a variety of bacterial and fungal strains, including drug-resistant pathogens.

Activity against Bacterial Strains (e.g., Staphylococcus aureus)

Several studies have highlighted the antibacterial properties of compounds structurally related to this compound, with a particular focus on Staphylococcus aureus, including methicillin-resistant strains (MRSA).

For instance, a series of highly condensed heterocyclic derivatives of pyrrolo[1,2-a] nih.govresearchgate.netbenzodiazepines showed stronger antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and S. epidermidis, compared to Gram-negative bacteria. nih.gov One ethyl acetate (B1210297) derivative demonstrated a minimum inhibitory concentration (MIC) value of 7.81 µg/ml against Staphylococcus strains. nih.gov

In another study, 4-chloro-2-isopropyl-5-methylphenol, a thymol (B1683141) derivative, exhibited antimicrobial activity against MRSA and was also found to prevent biofilm formation. jmb.or.kr This compound also showed synergistic antimicrobial activity with oxacillin (B1211168) against highly resistant S. aureus clinical isolates. jmb.or.kr

Furthermore, certain 1,3,4-thiadiazole (B1197879) derivatives have been reported to possess antibacterial properties. nih.gov Specifically, 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol displayed promising antibacterial activity against both Gram-negative and Gram-positive bacteria. nih.gov

The table below summarizes the antibacterial activity of selected analogues.

| Compound Class | Bacterial Strain(s) | Key Findings |

| Pyrrolo[1,2-a] nih.govresearchgate.netbenzodiazepine derivatives | Staphylococcus aureus, S. epidermidis | Stronger activity against Gram-positive bacteria; one derivative had an MIC of 7.81 µg/ml against Staphylococcus strains. nih.gov |

| 4-chloro-2-isopropyl-5-methylphenol | Methicillin-resistant Staphylococcus aureus (MRSA) | Antimicrobial activity, prevention of biofilm formation, and synergistic effects with oxacillin. jmb.or.kr |

| 1,3,4-Thiadiazole derivatives | Gram-negative and Gram-positive bacteria | A nitrophenyl-substituted derivative showed promising broad-spectrum antibacterial activity. nih.govnih.gov |

| 5-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-3-Aryl-1-phenyl-4, 5-dihydro-1-H-pyrazoles | Gram-positive and Gram-negative bacteria | Synthesized compounds were assayed for their antimicrobial activity. bibliotekanauki.pl |

Activity against Fungal Strains

The antifungal potential of analogues of this compound has also been investigated, with some compounds showing efficacy against various fungal pathogens.

Derivatives of 1,3,4-thiadiazole have been noted for their antifungal properties. nih.gov For example, a series of pyridine derivatives prepared from N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides were evaluated for their antifungal activities, with some compounds showing good activity. semanticscholar.org

Similarly, 1,4-pentadiene-3-one derivatives containing quinazolinone have demonstrated in vitro antifungal activities. mdpi.com One particular compound exhibited excellent bioactivity against Sclerotinia sclerotiorum and Phomopsis sp., with EC50 values superior to the control drug azoxystrobin. mdpi.com

Furthermore, novel 1,2,4-triazole (B32235) derivatives have been synthesized and shown to possess antifungal activity. nih.gov The introduction of two chlorine atoms to the phenyl moiety was found to have a distinct effect on increasing antifungal activity in one series of compounds. nih.gov

The table below details the antifungal activity of selected analogues.

| Compound Class | Fungal Strain(s) | Key Findings |

| 1,3,4-Thiadiazole derivatives | Various fungal strains | Some pyridine-containing derivatives exhibited good antifungal activity. nih.govsemanticscholar.org |

| 1,4-Pentadiene-3-one containing quinazolinone | Sclerotinia sclerotiorum, Phomopsis sp. | One derivative showed excellent bioactivity, surpassing the control drug. mdpi.com |

| 1,2,4-Triazole derivatives | Various fungal strains | Dichloro-substituted phenyl analogues showed increased antifungal activity. nih.gov |

| 5-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-3-aryl-4,5-dihydro-{1-H/1-acetyl/1-phenyl}-pyrazoles | Fungal strains | Synthesized compounds were assayed for their antifungal activity. icm.edu.pl |

Antitubercular Activity

Several analogues of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

A series of 2-(substituted phenyl/benzyl-amino)-6-(4-chlorophenyl)-5-(methoxycarbonyl)-4-methyl-3,6-dihydropyrimidin-1-ium chlorides were synthesized and tested for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv, as well as multidrug-resistant and extensively drug-resistant strains. nih.gov Two compounds from this series emerged as promising antitubercular agents. nih.gov

Nitro-substituted heteroaromatic carboxamides, specifically N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides, have also been synthesized and tested against three Mycobacterium tuberculosis cell lines. researchgate.net Certain 1,3,5-oxadiazole derivatives from this series were identified as candidates for the development of new antitubercular agents. researchgate.net

Additionally, various 5-(chlorobenzylidene)-2-isoniazido and 5-(chlorobenzylidene)-2-amino substituted derivatives of imidazoline-4-one were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of these compounds exhibited significant inhibition in the primary screening. nih.gov

The table below summarizes the antitubercular activity of selected analogues.

| Compound Class | Mycobacterium tuberculosis Strain(s) | Key Findings |

| 2-(substituted phenyl/benzyl-amino)-6-(4-chlorophenyl)-5-(methoxycarbonyl)-4-methyl-3,6-dihydropyrimidin-1-ium chlorides | H37Rv, multidrug-resistant, extensively drug-resistant | Two compounds were identified as promising antitubercular agents. nih.gov |

| N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides | Three M. tuberculosis cell lines | Certain 1,3,5-oxadiazole derivatives were identified as potential candidates for new antitubercular drugs. researchgate.net |

| 5-(chlorobenzylidene)-imidazoline-4-one derivatives | H37Rv | Several compounds showed significant inhibition in primary screening. nih.gov |

Enzyme Inhibition and Modulation Studies

No research data was identified concerning the inhibitory or modulatory effects of this compound on the following enzyme targets:

Ligand-Target Interactions: In Silico and In Vitro Binding Studies

Similarly, no information could be retrieved regarding the direct binding interactions of this compound with protein targets.

Structure-Activity Relationship (SAR) Derivations in Biological Contexts

The exploration of the structure-activity relationships (SAR) for this compound and its analogues is crucial for understanding how molecular modifications influence their biological activities. While direct and extensive SAR studies on this compound are not widely available in the public domain, analysis of structurally related compounds, particularly those featuring the 4-chlorophenyl moiety, provides valuable insights into the key structural features that may govern their biological effects in non-human, non-clinical contexts.

The core structure of this compound consists of a 4-chlorophenyl group connected to a pentan-2-one chain. The key variable elements for SAR analysis include the nature and position of the substituent on the phenyl ring, the length and branching of the alkyl chain, and the nature of the keto group.

Investigations into various analogues have highlighted several important structural considerations for biological activity:

The Role of the 4-Chlorophenyl Group: The presence of a chlorine atom at the para-position of the phenyl ring is a common feature in many biologically active compounds. This substitution can influence the molecule's lipophilicity, electronic properties, and metabolic stability, which in turn can affect its interaction with biological targets. For instance, in a series of 2-phenol-4-chlorophenyl-6-aryl pyridines, the presence of an ortho- or para-chlorophenyl group at the 4-position of the central pyridine ring was found to be important for selective topoisomerase II inhibitory activity. utrgv.edu

Modification of the Core Scaffold: The replacement of the pentan-2-one backbone with various heterocyclic rings has been a common strategy to explore diverse biological activities. The introduction of furan (B31954), thiophene, pyrazole (B372694), and thiazole (B1198619) rings in place of the aliphatic chain has led to the discovery of compounds with significant anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov For example, derivatives of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid have demonstrated antiproliferative activity in human leukemia cell lines. nih.gov

Impact of Additional Functional Groups: The introduction of other functional groups to the core structure can significantly modulate biological activity. In a series of 1-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-2-morpholinoethane-1,2-dione analogues, the replacement of the N-aminopiperidine moiety of rimonabant (B1662492) with various amines and an additional carbonyl group led to compounds with anti-inflammatory activities. researchgate.net Specifically, the compound 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) showed protective anti-inflammatory mechanisms in in vitro models of neuroinflammation. nih.gov

The following data tables summarize the biological activities of various analogues of this compound, illustrating the influence of structural modifications.

Table 1: Anticancer Activity of 5-(4-Chlorophenyl)furan Analogues

| Compound | Structure | Cell Line | Activity | Reference |

| 7c | 5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Leukemia SR | IC50 = 0.09 μM | nih.gov |

| 7e | 5-(5-(4-chlorophenyl)furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Leukemia SR | IC50 = 0.05 μM | nih.gov |

| 11a | 2-((5-(5-(4-chlorophenyl)furan-2-yl)pyridin-3-yl)methylene)hydrazine-1-carbothioamide | Leukemia SR | IC50 = 0.06 μM | nih.gov |

Table 2: Antimicrobial Activity of Thiazolo[4,5-b]pyridine Analogues

| Compound | Structure | Microorganism | MIC (µM) | Reference |

| 3g | 7-(4-Iodophenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one | Pseudomonas aeruginosa | 0.21 | researchgate.net |

| 3g | 7-(4-Iodophenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one | Escherichia coli | 0.21 | researchgate.net |

| 3f | 7-(4-Bromophenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one | Candida spp., Saccharomyces spp. | Not specified | researchgate.net |

| 3d | 7-(4-Fluorophenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one | Candida spp., Saccharomyces spp. | Not specified | researchgate.net |

Environmental Fate and Degradation Studies of 5 4 Chlorophenyl Pentan 2 One

Abiotic Degradation Pathways

Hydrolysis Kinetics

No specific data on the hydrolysis kinetics of 5-(4-Chlorophenyl)pentan-2-one were found. The rate of hydrolysis would depend on factors such as pH, temperature, and the presence of catalysts. The ketone functional group is generally stable to hydrolysis under neutral conditions, while the carbon-chlorine bond on the aromatic ring is typically resistant to hydrolysis unless under specific conditions.

Photodegradation Mechanisms

Specific studies on the photodegradation of this compound are not available. Photodegradation in the environment would likely involve the absorption of ultraviolet radiation, potentially leading to the cleavage of the carbon-chlorine bond or transformation of the ketone group. The presence of a chromophore like the chlorophenyl group suggests that direct photolysis could be a potential degradation pathway.

Biotic Degradation Processes

Microbial Transformation in Environmental Matrices (e.g., soil)

There is no specific information regarding the microbial transformation of this compound in environmental matrices like soil. The biodegradability of chlorinated aromatic compounds can vary widely depending on the specific structure and the microbial communities present.

Identification of Major Metabolites

Without studies on its biotic or abiotic degradation, the major metabolites of this compound remain unidentified.

Persistence and Environmental Half-Life Determinations (Research Models)

No research models or experimental data on the persistence and environmental half-life of this compound have been published. Determining these parameters would require specific experimental studies under controlled laboratory conditions that simulate various environmental compartments (e.g., water, soil, air).

Synthesis and Investigation of Derivatives and Analogues of 5 4 Chlorophenyl Pentan 2 One

Design Principles for Structural Modification

The modification of a lead compound like 5-(4-chlorophenyl)pentan-2-one is guided by several strategic principles aimed at enhancing desired properties. A primary goal is often the optimization of biological activity and selectivity. For instance, in the context of developing antitumor agents, modifications are designed to increase potency against cancer cells while minimizing toxicity toward normal cells. mdpi.com

Key design strategies include:

Introduction of Additional Aromatic and Halogenated Groups: The presence of the 4-chlorophenyl group is often considered crucial for activity. Studies on related diarylpentanoids suggest that incorporating a second 4-chlorophenyl group can be important for achieving selectivity. mdpi.com

Incorporation of Heterocyclic Rings: Replacing or cyclizing parts of the pentanone structure to include heterocyclic moieties is a common strategy. Heterocycles are prevalent in medicinal chemistry as they can introduce rigidity, alter electronic properties, and provide additional points for hydrogen bonding, potentially improving interaction with biological targets. openmedicinalchemistryjournal.comnih.gov Five-membered heterocycles like furans, thiophenes, pyrazoles, and imidazoles are frequently used for this purpose. nih.govnih.govmdpi.com

Modulation of the Carbonyl Group and Alkyl Chain: The ketone and the flexible alkyl chain are prime targets for modification. The chain can be altered to include double bonds or be incorporated into a larger ring system, such as a cyclopentanone (B42830) or a tetrahydro-4H-thiopyran-4-one moiety, to explore the impact of conformational rigidity on activity. mdpi.com

These principles guide the rational design of new analogues, allowing for a systematic exploration of the structure-activity relationship (SAR). nih.gov

Syntheses of Halogenated Analogues

The introduction of additional halogen atoms into the structure of this compound analogues is a key strategy for modulating their biological efficacy. nih.gov While specific syntheses starting directly from this compound are not extensively detailed in the literature, established synthetic methodologies for halogenation can be applied.

For flavonol-based structures, which share the feature of a substituted phenyl ring, multi-step synthesis routes are employed. These can involve:

Baker-Venkataraman Rearrangement: This method is versatile for creating flavonols. It starts from o-hydroxyacetophenones, proceeds through Rubottom oxidation to form α-hydroxyacetophenones, followed by double esterification with substituted benzoyl chlorides (which can be halogenated) to yield precursor esters. nih.gov A base-induced anionic rearrangement and subsequent ring-closing condensation lead to the final halogenated flavonol structure. nih.gov

Algar-Flynn-Oyamada (AFO) Reaction: This represents an alternative, biomimetic approach involving the oxidative cyclization of a chalcone (B49325) precursor using a base like potassium hydroxide (B78521) in the presence of hydrogen peroxide. nih.gov

The incorporation of halogen substituents, particularly at key positions on aromatic rings, has been shown to have a significant effect on the antiviral activity of complex molecules like rocaglates. nih.gov These general strategies could be adapted to synthesize analogues of this compound bearing additional halogens on the phenyl ring or on other incorporated aromatic moieties.

Introduction of Heterocyclic Moieties